molecular formula C7H3Cl3O B1314147 2,3,4-Trichlorobenzaldehyde CAS No. 19361-59-2

2,3,4-Trichlorobenzaldehyde

Cat. No.: B1314147
CAS No.: 19361-59-2
M. Wt: 209.5 g/mol
InChI Key: WMOOOIUXYRHDEZ-UHFFFAOYSA-N
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Description

2,3,4-Trichlorobenzaldehyde is an organic compound with the molecular formula C7H3Cl3O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of three chlorine atoms attached to the benzene ring at positions 2, 3, and 4. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde under controlled conditions. Another method includes the oxidation of 2,3,4-trichlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzaldehyde in the presence of a catalyst. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to ensure the selective chlorination at the desired positions .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products:

Scientific Research Applications

2,3,4-Trichlorobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobenzaldehyde involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, depending on the context. The presence of chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack on the carbonyl carbon, leading to the formation of various products .

Comparison with Similar Compounds

  • 2,3,5-Trichlorobenzaldehyde
  • 2,3,6-Trichlorobenzaldehyde
  • 2,4,5-Trichlorobenzaldehyde
  • 2,4,6-Trichlorobenzaldehyde

Comparison: 2,3,4-Trichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. For instance, 2,3,5-Trichlorobenzaldehyde and 2,3,6-Trichlorobenzaldehyde have different reactivity patterns due to the different positions of the chlorine atoms, affecting their use in various applications .

Properties

IUPAC Name

2,3,4-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOOOIUXYRHDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941047
Record name 2,3,4-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19361-59-2
Record name Benzaldehyde, 2,3,4-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019361592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] details a novel method for synthesizing 2,3,4-Trichlorobenzaldehyde from 1,2,3,3-tetrachlorocyclopropane-cis-1,2-diacetaldehyde. This method potentially offers a new route to obtain this specific trichlorobenzaldehyde isomer, which could be valuable for various applications. Further research is needed to explore the reaction mechanism, optimize conditions, and assess the overall efficiency and practicality of this synthetic route.

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